Brd4 D1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

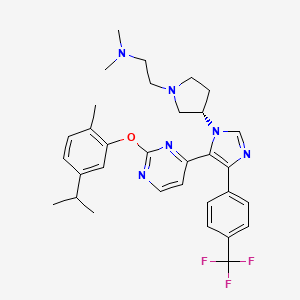

Structure

3D Structure

Properties

Molecular Formula |

C32H37F3N6O |

|---|---|

Molecular Weight |

578.7 g/mol |

IUPAC Name |

N,N-dimethyl-2-[(3S)-3-[5-[2-(2-methyl-5-propan-2-ylphenoxy)pyrimidin-4-yl]-4-[4-(trifluoromethyl)phenyl]imidazol-1-yl]pyrrolidin-1-yl]ethanamine |

InChI |

InChI=1S/C32H37F3N6O/c1-21(2)24-7-6-22(3)28(18-24)42-31-36-14-12-27(38-31)30-29(23-8-10-25(11-9-23)32(33,34)35)37-20-41(30)26-13-15-40(19-26)17-16-39(4)5/h6-12,14,18,20-21,26H,13,15-17,19H2,1-5H3/t26-/m0/s1 |

InChI Key |

DVEBRKLPVWPNPS-SANMLTNESA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(C)C)OC2=NC=CC(=N2)C3=C(N=CN3[C@H]4CCN(C4)CCN(C)C)C5=CC=C(C=C5)C(F)(F)F |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OC2=NC=CC(=N2)C3=C(N=CN3C4CCN(C4)CCN(C)C)C5=CC=C(C=C5)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Brd4 D1-IN-1 Mechanism of Action in Gene Transcription: A Technical Guide

Executive Summary

Bromodomain-containing protein 4 (BRD4) is a pivotal epigenetic reader and transcriptional co-activator, centrally involved in regulating the expression of key oncogenes and cell identity genes. Its ability to recognize acetylated histones via its two tandem bromodomains, BD1 and BD2, and subsequently recruit the transcriptional machinery makes it a prime therapeutic target in oncology. While pan-BET inhibitors targeting both bromodomains have shown promise, they are associated with broad cellular effects. Brd4 D1-IN-1 is a highly selective chemical probe designed to specifically inhibit the first bromodomain (BD1) of BRD4. This guide provides an in-depth analysis of its mechanism of action, revealing a nuanced role for BD1 in gene transcription. Unlike pan-inhibitors, the selective inhibition of BD1 by this compound does not robustly suppress the expression of key oncogenes like c-Myc in certain cancer models, but it effectively modulates inflammatory gene expression.[1] This suggests a functional divergence between BRD4's bromodomains, where BD1 and BD2 may regulate distinct sets of genes. This document details the molecular interactions, quantitative binding data, and relevant experimental methodologies for studying this compound, providing a critical resource for researchers in epigenetics and drug development.

Introduction: BRD4 in Transcriptional Regulation

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic readers by binding to acetylated lysine residues on histone tails.[2][3][4] This interaction is crucial for anchoring transcriptional regulatory complexes to chromatin.

Core Functions of BRD4:

-

Super-Enhancer Association: BRD4 is found at exceptionally high levels at super-enhancers, which are large clusters of enhancer elements that drive high-level expression of genes critical for cell identity and disease, such as the MYC oncogene in multiple myeloma.[5][6][7]

-

Recruitment of P-TEFb: A primary mechanism of BRD4 is the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex to gene promoters and enhancers.[3][8][9][10]

-

RNA Polymerase II Activation: P-TEFb, consisting of CDK9 and Cyclin T1, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 2.[8][11][12] This phosphorylation event is a critical switch that releases Pol II from a paused state near the promoter, allowing it to transition into productive transcript elongation.[3][5][10]

-

Intrinsic Kinase Activity: Some studies have also reported that BRD4 possesses an intrinsic, atypical kinase activity capable of directly phosphorylating Serine 2 of the Pol II CTD, further highlighting its central role in transcription.[11][13]

This compound: A Selective BD1 Chemical Probe

This compound is a 1,4,5-trisubstituted imidazole-based compound developed as a high-affinity, selective inhibitor for the N-terminal bromodomain (BD1) of BRD4.[1] Its selectivity allows for the decoupling of BD1's functions from those of BD2 and other BET family bromodomains.

Quantitative Data Summary

The following table summarizes the key binding and activity metrics for this compound and related compounds.

| Parameter | Compound | Target | Value | Method | Reference |

| Binding Affinity (Kd) | This compound | BRD4 BD1 | 18 nM | ITC | [1][14] |

| iBRD4-BD1 | BRD4 BD1 | 45.6 nM | ITC | [15] | |

| Inhibitory Potency (IC50) | This compound | BRD4 BD1 | < 92 nM | - | [14] |

| iBRD4-BD1 | BRD4 BD1 | 12 nM | AlphaScreen | [16] | |

| Selectivity | This compound | vs. BRD2 D1 & BRD4 D2 | >500-fold | ITC | [1][14] |

| iBRD4-BD1 | vs. other BET BDs | 23 to 6200-fold | AlphaScreen | [15][16] | |

| Cellular Activity (EC50) | This compound | A549 cells | 14 µM | Alamar Blue Assay | [14] |

Core Mechanism of Action in Gene Transcription

The mechanism of this compound is best understood by comparing its action to the general function of BRD4 and the effect of pan-BET inhibitors like JQ1.

General Mechanism of BRD4-Mediated Transcription

BRD4 utilizes both of its bromodomains to bind acetylated histones at super-enhancers, recruiting P-TEFb to activate RNA Pol II and drive robust transcription of target genes like MYC.

Action of Pan-BET Inhibitors (e.g., JQ1)

Pan-BET inhibitors like JQ1 occupy the acetyl-lysine binding pockets of both BD1 and BD2. This prevents BRD4 from docking onto chromatin, leading to its displacement from super-enhancers and a subsequent sharp downregulation of associated oncogenes.[7][17][18]

Specific Mechanism of this compound

This compound selectively occupies the BD1 pocket. Crucially, studies have shown that this isolated inhibition is insufficient to fully displace BRD4 from chromatin or suppress c-Myc expression in multiple myeloma cells.[1] This suggests that BD2 and/or other domains may play a dominant role in anchoring BRD4 at certain oncogenic enhancers. However, BD1 inhibition does lead to the downregulation of other gene sets, such as those involved in inflammation (e.g., IL-8), demonstrating a functional specialization of the bromodomains.[1]

Key Experimental Protocols

The characterization of this compound relies on a suite of biophysical, biochemical, and cellular assays.

Isothermal Titration Calorimetry (ITC)

-

Purpose: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the inhibitor-bromodomain interaction.

-

Methodology:

-

A solution of purified, recombinant BRD4 BD1 protein is placed in the sample cell of the calorimeter.

-

A solution of this compound is loaded into the injection syringe.

-

The inhibitor is titrated into the protein solution in a series of small, precise injections.

-

The heat released or absorbed upon binding is measured after each injection.

-

The resulting data are fit to a binding isotherm to calculate the thermodynamic parameters, including the dissociation constant (Kd).

-

Cellular Thermal Shift Assay (CETSA)

-

Purpose: To verify that the inhibitor engages with its target protein (BRD4) inside intact cells.

-

Methodology:

-

Intact cells (e.g., MM.1S) are treated with either vehicle (DMSO) or varying concentrations of this compound.

-

After incubation, the cell suspensions are heated to a range of temperatures to induce protein denaturation.

-

Cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated, denatured fraction by centrifugation.

-

The amount of soluble BRD4 remaining at each temperature is quantified by Western blot.

-

Ligand binding stabilizes the protein, resulting in a higher melting temperature (Tm) compared to the vehicle control, confirming target engagement.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

-

Purpose: To map the genome-wide localization of BRD4 and determine if this compound causes its displacement from specific genomic regions like promoters or super-enhancers.

-

Methodology:

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation (IP): An antibody specific to BRD4 is used to pull down BRD4 and its cross-linked DNA fragments.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the associated DNA is purified.

-

Sequencing: The purified DNA fragments are prepared into a library and sequenced using a next-generation sequencing platform.

-

Data Analysis: The sequence reads are aligned to a reference genome to identify regions of BRD4 enrichment (peaks). The peak profiles from inhibitor-treated cells are compared to those from vehicle-treated cells to assess changes in BRD4 occupancy.

-

Conclusion and Future Directions

This compound is an invaluable chemical probe for dissecting the intricate functions of BRD4 in gene transcription. Its mechanism of action underscores a critical concept: the two bromodomains of BRD4 are not functionally redundant. While pan-BET inhibition effectively evicts BRD4 from oncogenic super-enhancers to suppress MYC, the selective inhibition of BD1 is insufficient for this effect, yet it retains activity against other gene programs.[1]

This provides a strong rationale for the development of BD2-selective inhibitors or degraders to further probe the distinct roles of each bromodomain. For drug development professionals, this highlights the possibility of designing more targeted BET-based therapies with potentially wider therapeutic windows by selectively targeting the bromodomain most relevant to a specific disease pathology, thereby sparing the regulation of other essential genes. Future research should focus on identifying the complete cistrome regulated by each bromodomain independently and exploring the therapeutic potential of BD2-selective agents.

References

- 1. A Structure-based Design Approach for Generating High Affinity BRD4 D1-Selective Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation of a Cellular Reporter for Functional BRD4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The molecular understanding of super-enhancer dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Super-enhancers and the super-enhancer reader BRD4: tumorigenic factors and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Inhibition of Tumor Oncogenes by Disruption of Super-Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Brd4 activates P-TEFb for RNA polymerase II CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BRD4 is an atypical kinase that phosphorylates Serine2 of the RNA Polymerase II carboxy-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bromodomain-containing Protein 4 (BRD4) Regulates RNA Polymerase II Serine 2 Phosphorylation in Human CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Dual-activity PI3K–BRD4 inhibitor for the orthogonal inhibition of MYC to block tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

The Architect of Transcription: A Technical Guide to the First Bromodomain of BRD4

For Researchers, Scientists, and Drug Development Professionals

The bromodomain and extra-terminal domain (BET) family of proteins have emerged as critical regulators of gene expression, and at the heart of their function lies the ability to recognize and bind to acetylated lysine residues on histones and other proteins. BRD4, a key member of this family, possesses two such "reader" modules, the first of which, bromodomain 1 (BD1), plays a pivotal and distinct role in orchestrating transcriptional programs in both health and disease. This in-depth technical guide delineates the core biological functions of BRD4 BD1, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and pathways.

Core Functions of BRD4 BD1: A Gatekeeper of Gene Expression

BRD4 BD1 is a highly conserved structural domain that forms a hydrophobic pocket to specifically recognize and bind to acetylated lysine residues, particularly on the N-terminal tails of histones H3 and H4.[1] This interaction is fundamental to BRD4's role as a transcriptional coactivator. By tethering to acetylated chromatin, BRD4 recruits the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA polymerase II, a crucial step in releasing it from promoter-proximal pausing and initiating productive transcriptional elongation.[2][3]

Beyond its canonical role in histone binding, BRD4 BD1 also engages with acetylated non-histone proteins, thereby expanding its regulatory influence. A notable example is its interaction with the acetylated RelA subunit of NF-κB, a key transcription factor in inflammatory signaling.[3][4][5] This interaction is crucial for the transcriptional activation of a host of inflammatory genes.[6] Consequently, BRD4 BD1 is a central player in the pathogenesis of various inflammatory diseases and cancers, including acute myeloid leukemia (AML) and inflammatory lung diseases.[7][8][9][10]

Quantitative Analysis of BRD4 BD1 Interactions

The binding affinity of BRD4 BD1 for its various acetylated substrates is a critical determinant of its biological activity. Below are tables summarizing key quantitative data from various biophysical and biochemical assays.

Table 1: Binding Affinities of BRD4 BD1 for Acetylated Histone Peptides

| Acetylated Peptide | Binding Affinity (Kd) | Assay Method | Reference |

| Tetra-acetylated H4 (K5,8,12,16ac) | 9 µM | NMR | [11] |

| Tetra-acetylated H4 (K5,8,12,16ac) | ~28.0 μM | Not Specified | [1] |

| H3K14ac | Not Specified | Co-crystal Structure | [12] |

Table 2: Inhibitory Constants (IC50/Kd) of Selected Small Molecule Inhibitors Targeting BRD4 BD1

| Inhibitor | IC50/Kd | Assay Method | Reference |

| (+)-JQ1 | ~50 nM (Kd) | Not Specified | [13] |

| PFI-1 | 385 nM (IC50) | AlphaScreen | [14] |

Key Experimental Protocols for Studying BRD4 BD1 Function

A variety of sophisticated experimental techniques are employed to investigate the intricate functions of BRD4 BD1. Here, we provide detailed methodologies for several key assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a highly sensitive method for quantifying the binding of BRD4 BD1 to its acetylated ligands in a high-throughput format.

Objective: To measure the binding affinity of BRD4 BD1 for a specific acetylated peptide or to screen for small molecule inhibitors.

Materials:

-

Purified, tagged (e.g., His- or GST-tagged) BRD4 BD1 protein.

-

Biotinylated acetylated histone peptide (e.g., H4 tetra-acetylated).

-

Europium (Eu3+)-labeled anti-tag antibody (donor fluorophore).

-

Streptavidin-conjugated fluorophore (e.g., APC or d2) (acceptor fluorophore).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).

-

384-well low-volume microplates.

-

TR-FRET-compatible microplate reader.

Procedure:

-

Reagent Preparation: Dilute all reagents in assay buffer to their final working concentrations.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

Test compound or vehicle (DMSO).

-

BRD4 BD1 protein.

-

Biotinylated acetylated peptide.

-

Europium-labeled antibody.

-

Streptavidin-conjugated acceptor.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.

-

Measurement: Read the plate on a TR-FRET reader, with excitation typically around 320-340 nm and emission measured at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). For inhibition assays, plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Assay

AlphaScreen is another bead-based proximity assay that is well-suited for high-throughput screening of BRD4 BD1 inhibitors.[15][16][17]

Objective: To identify and characterize inhibitors of the BRD4 BD1-acetylated histone interaction.

Materials:

-

GST-tagged BRD4 BD1 protein.

-

Biotinylated acetylated histone peptide.

-

Glutathione-coated donor beads.

-

Streptavidin-coated acceptor beads.

-

Assay buffer.

-

384-well OptiPlates.

-

AlphaScreen-compatible plate reader.

Procedure:

-

Reaction Incubation: In a 384-well plate, incubate the GST-BRD4 BD1 protein, biotinylated acetylated peptide, and the test compound for a defined period (e.g., 30 minutes) at room temperature.

-

Addition of Acceptor Beads: Add glutathione-coated acceptor beads to the wells and incubate for a further period (e.g., 60 minutes) in the dark.

-

Addition of Donor Beads: Add streptavidin-coated donor beads and incubate for a final period (e.g., 30 minutes) in the dark.

-

Signal Detection: Read the plate on an AlphaScreen reader.

-

Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the protein-peptide interaction. Calculate IC50 values from dose-response curves.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of BRD4, providing insights into the genes and regulatory elements it controls.[18][19][20][21]

Objective: To map the genomic locations of BRD4 binding in a specific cell type and condition.

Materials:

-

Cells of interest.

-

Formaldehyde for cross-linking.

-

Glycine to quench cross-linking.

-

Lysis buffers.

-

Sonicator or micrococcal nuclease for chromatin shearing.

-

BRD4-specific antibody.

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

RNase A and Proteinase K.

-

DNA purification kit.

-

Reagents for library preparation and next-generation sequencing.

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with a BRD4-specific antibody overnight. Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washes: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions of BRD4 enrichment.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involving BRD4 BD1 is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Figure 1: BRD4 BD1 in the NF-κB Signaling Pathway.

Figure 2: A Simplified Workflow for BRD4 ChIP-Seq.

Conclusion

The first bromodomain of BRD4 is a critical and druggable node in the complex network of gene regulation. Its ability to specifically recognize acetylated lysine residues on both histone and non-histone proteins places it at the crossroads of numerous cellular processes, from basal transcription to inflammatory responses and oncogenesis. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore the multifaceted biology of BRD4 BD1 and to design novel therapeutic strategies that target this key epigenetic reader.

References

- 1. Brd4 engagement from chromatin targeting to transcriptional regulation: selective contact with acetylated histone H3 and H4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The essential transcriptional function of BRD4 in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. The Essential Transcriptional Function of BRD4 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Bromodomain protein BRD4 is an epigenetic activator of B7-H6 expression in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BRD4 is involved in viral exacerbation of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. pubcompare.ai [pubcompare.ai]

- 19. BRD4 localization to lineage-specific enhancers is associated with a distinct transcription factor repertoire - PMC [pmc.ncbi.nlm.nih.gov]

- 20. RNAs Interact with BRD4 to Promote Enhanced Chromatin Engagement and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. BRD4 prevents the accumulation of R-loops and protects against transcription–replication collision events and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

Brd4 D1-IN-1: A Technical Guide to a Selective Chemical Probe for Epigenetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brd4 D1-IN-1 has emerged as a critical tool for dissecting the nuanced roles of the Bromodomain and Extra-Terminal (BET) family of proteins in gene regulation. As a highly selective inhibitor of the first bromodomain (D1) of BRD4, this chemical probe allows for the targeted investigation of D1-dependent cellular processes, distinguishing them from functions mediated by the second bromodomain (D2) or other BET family members. This selectivity provides a significant advantage over pan-BET inhibitors, which can produce broad and sometimes confounding biological effects. This guide offers an in-depth overview of this compound, including its biochemical properties, detailed experimental protocols for its use, and a visualization of its mechanism of action.

Data Presentation: Biochemical and Cellular Activity

This compound exhibits high affinity and remarkable selectivity for the first bromodomain of BRD4. The following tables summarize the key quantitative data for this chemical probe, facilitating comparison and experimental design.

Table 1: In Vitro Binding Affinity and Selectivity of this compound

| Target | Assay Type | Affinity (K_d) / IC_50 | Selectivity vs. BRD4 D1 | Reference |

| BRD4 D1 | ITC | 18 nM | - | [1][2] |

| BRD4 D1 | IC_50 | <0.092 µM | - | [3] |

| BRD2 D1 | ITC | >500-fold | >500-fold | [1][2][3] |

| BRD4 D2 | ITC | >500-fold | >500-fold | [1][2][3] |

ITC: Isothermal Titration Calorimetry

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | Value | Reference |

| A549 | Alamar Blue | Cytotoxicity (EC_50) | 14 µM (23 hrs) | [3] |

| Multiple Myeloma Cells | Gene Expression | c-Myc downregulation | Ineffective at low concentrations | [1][2] |

| - | Gene Expression | IL-8 and chemokine downregulation | Effective | [1][2] |

Mechanism of Action and Signaling Pathways

This compound functions by competitively binding to the acetyl-lysine binding pocket of the first bromodomain of BRD4. This prevents the recruitment of BRD4 to acetylated histones and transcription factors, thereby modulating the expression of specific target genes. Notably, selective inhibition of BRD4 D1 with this compound has been shown to downregulate inflammatory genes like IL-8, while having a minimal effect on the expression of the oncogene c-Myc at low concentrations.[1][2] This suggests that the two bromodomains of BRD4 may have distinct gene regulatory functions.

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction and cellular effects of this compound.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of this compound to the BRD4 D1 protein, allowing for the determination of binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Purified recombinant BRD4 D1 protein

-

This compound

-

ITC instrument (e.g., MicroCal)

-

ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

Protocol:

-

Prepare a 20-50 µM solution of BRD4 D1 protein in ITC buffer.

-

Prepare a 200-500 µM solution of this compound in the same ITC buffer.

-

Degas both solutions for 10-15 minutes.

-

Load the protein solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Set the experiment temperature to 25°C.

-

Perform an initial injection of 0.4 µL followed by 19 injections of 2 µL with a spacing of 150 seconds between injections.

-

Analyze the resulting data using the instrument's software to determine the thermodynamic parameters.

Caption: Isothermal Titration Calorimetry Workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the target engagement of this compound in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

A549 cells (or other relevant cell line)

-

This compound

-

DMSO (vehicle control)

-

PBS

-

Lysis buffer (containing protease inhibitors)

-

Equipment for heating samples (e.g., PCR cycler)

-

SDS-PAGE and Western blotting reagents

-

Anti-BRD4 antibody

Protocol:

-

Culture A549 cells to ~80% confluency.

-

Treat cells with the desired concentration of this compound or DMSO for 1-2 hours.

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in lysis buffer and lyse by freeze-thaw cycles.

-

Clarify the lysate by centrifugation.

-

Aliquot the supernatant into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Centrifuge the heated samples to pellet aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble BRD4 at each temperature by SDS-PAGE and Western blotting.

References

- 1. A Structure-based Design Approach for Generating High Affinity BRD4 D1-Selective Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Structure-based Design Approach for Generating High Affinity BRD4 D1-Selective Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Downstream Gene Targets of BRD4 Inhibition: A Technical Guide

Disclaimer: Due to the limited availability of specific data for the inhibitor "D1-IN-1," this guide will utilize the extensively characterized and representative BRD4 inhibitor, JQ1, to provide an in-depth overview of the downstream effects of BRD4 inhibition. The principles and methodologies described are broadly applicable to potent and selective BRD4 inhibitors.

Introduction to BRD4 and its Inhibition

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] It plays a critical role in regulating gene expression by binding to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene loci.[2][3] BRD4 is particularly important for the expression of genes involved in cell cycle progression, proliferation, and oncogenesis, making it a prime therapeutic target in various cancers.[2][3]

BRD4 inhibitors, such as JQ1, are small molecules that competitively bind to the bromodomains of BRD4, displacing it from chromatin.[1] This displacement leads to the suppression of BRD4-dependent gene transcription, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.[1][3] A key function of BRD4 is the recruitment of the Positive Transcription Elongation Factor b (P-TEFb), which phosphorylates RNA Polymerase II and promotes transcriptional elongation.[4][5] Inhibition of BRD4 disrupts this process, leading to a global downregulation of a specific set of genes.[4][5]

Core Signaling Pathway of BRD4 Action and Inhibition

The following diagram illustrates the central role of BRD4 in gene transcription and how its inhibition by molecules like JQ1 disrupts this process, leading to the downregulation of key oncogenes such as MYC.

Downstream Gene Targets of BRD4 Inhibition

Inhibition of BRD4 leads to a significant alteration in the transcriptome of sensitive cells. The most consistently and significantly downregulated genes are often key oncogenes and transcription factors that drive cell proliferation and survival. Below is a summary of key downstream gene targets identified in various cancer cell lines upon treatment with the BRD4 inhibitor JQ1.

| Target Gene | Cancer Type | Fold Change (mRNA) | Effect of Downregulation | Reference |

| MYC | Acute Myeloid Leukemia | ~2-fold decrease | G1 cell cycle arrest, apoptosis | [6] |

| MYC | Multiple Myeloma | Significant decrease | Reduced proliferation | [6] |

| MYC | Pancreatic Cancer | Inhibition of expression | Reduced tumor growth | [7] |

| SNAI1 (Snail) | Breast Cancer | Rapid decrease | Reduced migration and invasion | [3] |

| CCND1 (Cyclin D1) | Various | Repression | Cell cycle arrest | [4] |

| BCL2 | Lymphoma | Downregulation | Induction of apoptosis | N/A |

| CDK6 | Leukemia | Downregulation | G1 cell cycle arrest | N/A |

Note: Quantitative data for specific fold changes can vary depending on the cell line, concentration of the inhibitor, and duration of treatment. The table represents a general summary of observed effects.

Experimental Protocols for Identifying Downstream Targets

The identification and validation of downstream gene targets of BRD4 inhibition typically involve a combination of genomics, molecular biology, and cell-based assays.

Experimental Workflow

The following diagram outlines a typical workflow for identifying and validating the downstream targets of a BRD4 inhibitor.

References

- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of BRD4 suppresses the malignancy of breast cancer cells via regulation of Snail - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repression of cyclin D1: a novel function of MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A natural product targets BRD4 to inhibit phase separation and gene transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Brd4 D1-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction and Mechanism of Action

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal (BET) family of proteins. It plays a crucial role in regulating gene expression by binding to acetylated lysine residues on histones and transcription factors. This interaction recruits transcriptional regulatory complexes to chromatin, thereby facilitating the expression of target genes, many of which are involved in cell proliferation, and inflammation.[1][2] BRD4 is a well-established therapeutic target in oncology due to its role in driving the expression of oncogenes such as c-Myc.[3][4]

Brd4 D1-IN-1 is a highly selective inhibitor of the first bromodomain (BD1) of BRD4.[5] It exhibits a strong affinity for BRD4 BD1 with an IC50 value of less than 0.092 µM and an 18 nM affinity as determined by isothermal titration calorimetry (ITC).[5] Notably, this compound displays over 500-fold selectivity against the first bromodomain of BRD2 (BRD2 BD1) and the second bromodomain of BRD4 (BRD4 D2).[5] This selectivity allows for the specific interrogation of the function of BRD4 BD1 in cellular processes. By competitively binding to the acetyl-lysine binding pocket of BRD4 BD1, this compound displaces BRD4 from chromatin, leading to the downregulation of its target genes.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of various BRD4 inhibitors in different cancer cell lines. While specific IC50 values for this compound across a wide range of cell lines are not extensively published, the data for other selective BRD4 inhibitors provide a reference for expected potency.

| Cell Line | Cancer Type | Inhibitor | IC50 (µM) | Reference |

| MV4-11 | Acute Myeloid Leukemia | Compound 35 | 0.026 | [4] |

| MOLM-13 | Acute Myeloid Leukemia | Compound 35 | 0.053 | [4] |

| SKOV3 | Ovarian Cancer | OPT-0139 | 1.568 | [6] |

| OVCAR3 | Ovarian Cancer | OPT-0139 | 1.823 | [6] |

| NB4 | Acute Myeloid Leukemia | MZ1 | 0.279 | [7] |

| Kasumi-1 | Acute Myeloid Leukemia | MZ1 | 0.074 | [7] |

| MV4-11 | Acute Myeloid Leukemia | MZ1 | 0.110 | [7] |

| K562 | Chronic Myeloid Leukemia | MZ1 | 0.403 | [7] |

| Generic | - | This compound | <0.092 | [5] |

Experimental Protocols

Materials and Reagents

-

Cell Lines: A suitable cancer cell line known to be sensitive to BRD4 inhibition (e.g., MV4-11, MOLM-13, SKOV3, or other relevant lines).

-

This compound: Prepare a stock solution (e.g., 10 mM) in DMSO and store at -20°C or -80°C.

-

Cell Culture Medium: As recommended for the specific cell line (e.g., RPMI-1640 or DMEM).

-

Fetal Bovine Serum (FBS): Heat-inactivated.

-

Penicillin-Streptomycin Solution.

-

Trypsin-EDTA.

-

Phosphate-Buffered Saline (PBS).

-

Cell Viability Reagent: (e.g., MTT, MTS, or CellTiter-Glo).

-

Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Primary Antibodies: Anti-BRD4, anti-c-Myc, anti-Cyclin D1, anti-p21, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

ECL Western Blotting Substrate.

-

RNA Isolation Kit.

-

cDNA Synthesis Kit.

-

qPCR Master Mix and primers for target genes.

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Culture: Maintain the chosen cell line in the recommended culture medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting and qPCR) at a density that allows for logarithmic growth during the experiment.

-

Treatment: The following day, treat the cells with various concentrations of this compound. A common starting range is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) depending on the endpoint being measured.

Protocol 2: Cell Viability Assay

-

Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubation: Incubate for 48-72 hours.

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or luminescence using a plate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.

Protocol 3: Western Blot Analysis

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.[8]

Protocol 4: Gene Expression Analysis (qPCR)

-

RNA Isolation: Following treatment, harvest the cells and isolate total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR using a qPCR master mix, cDNA template, and primers for target genes (e.g., MYC, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.

Visualizations

Caption: BRD4 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound effects in cell culture.

References

- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]

- 3. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for Brd4 D1-IN-1 in a Cellular Thermal Shift Assay (CETSA)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Brd4 D1-IN-1, a selective inhibitor of the first bromodomain (D1) of Bromodomain-containing protein 4 (BRD4), in a Cellular Thermal Shift Assay (CETSA). CETSA is a powerful biophysical method to verify and characterize the engagement of a ligand with its target protein in a cellular environment.[1][2] The principle of CETSA is based on the ligand-induced stabilization of the target protein, leading to an increased resistance to thermal denaturation.

Introduction to Brd4 and this compound

BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins.[3][4][5][6][7] By binding to acetylated chromatin, BRD4 plays a pivotal role in transcriptional activation, recruiting transcriptional regulatory complexes to promoters and enhancers.[3][4][8] It is involved in various cellular processes, including cell cycle progression and the expression of key oncogenes like c-Myc, making it a significant target in cancer therapy.[7][8][9]

BRD4 contains two tandem bromodomains, BD1 and BD2. While many inhibitors are pan-BET inhibitors, targeting both bromodomains of all BET family members, compounds with selectivity for a single bromodomain are valuable tools for dissecting the specific functions of each domain.[1] this compound is a potent and selective inhibitor of the first bromodomain (D1) of BRD4, with a reported IC50 of less than 0.092 µM and an affinity (Kd) of 18 nM for BRD4 D1.[10][11] Its high selectivity (over 500-fold against BRD2 D1 and BRD4 D2) makes it an excellent chemical probe to investigate the specific roles of the BRD4 D1 domain.[10][11]

Principle of CETSA

The Cellular Thermal Shift Assay (CETSA) is based on the principle that the binding of a ligand, such as this compound, to its target protein, BRD4, increases the thermal stability of the protein. When cells are treated with the compound and then heated, the stabilized protein will remain in solution at higher temperatures compared to the unbound protein, which will denature and aggregate. The amount of soluble protein remaining at different temperatures can be quantified, typically by Western blotting, allowing for the determination of target engagement.

Signaling Pathway Involving BRD4

BRD4 is a key regulator of gene transcription. It binds to acetylated histones at promoters and enhancers and recruits the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, leading to transcriptional elongation and the expression of target genes, including those involved in cell proliferation and inflammation. Inhibition of BRD4 with compounds like this compound disrupts this process.

Caption: BRD4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides a detailed protocol for performing an isothermal dose-response CETSA to evaluate the engagement of this compound with BRD4 in cultured cells.

Materials and Reagents

-

Cell Line: A human cell line expressing BRD4 (e.g., MM.1S, A549).[1][12]

-

This compound: Prepare a stock solution in DMSO.

-

Cell Culture Medium: Appropriate for the chosen cell line.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Protease and Phosphatase Inhibitor Cocktails.

-

Lysis Buffer: PBS with 0.4% NP-40 and protease/phosphatase inhibitors.

-

Primary Antibody: Rabbit anti-BRD4 antibody.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Loading Control Antibody: e.g., anti-β-actin or anti-GAPDH.

-

Western Blotting Reagents: SDS-PAGE gels, transfer membranes, blocking buffer, ECL substrate.

-

Equipment: Cell culture incubator, centrifuges, thermal cycler or heating block, Western blot apparatus, imaging system.

Experimental Workflow

References

- 1. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Current Advances in CETSA [frontiersin.org]

- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation of a Cellular Reporter for Functional BRD4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding Mechanism of Inhibitors to BRD4 and BRD9 Decoded by Multiple Independent Molecular Dynamics Simulations and Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Bromodomain Protein Brd4 Stimulates G1 Gene Transcription and Promotes Progression to S Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coinhibition of topoisomerase 1 and BRD4-mediated pause release selectively kills pancreatic cancer via readthrough transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A Structure-based Design Approach for Generating High Affinity BRD4 D1-Selective Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for Brd4 D1-IN-1 in Western Blotting of Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brd4 D1-IN-1 is a potent and highly selective chemical probe for the first bromodomain (D1) of the Bromodomain and Extra-Terminal (BET) family member, BRD4.[1] BRD4 is a critical epigenetic reader that plays a key role in regulating the transcription of various genes involved in cell proliferation and cancer, most notably the proto-oncogene c-Myc. By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery, including the positive transcription elongation factor b (p-TEFb), to the promoters and enhancers of its target genes, leading to their expression. The development of selective inhibitors for individual bromodomains of BRD4, such as this compound, allows for a more nuanced investigation into the specific functions of each domain.

These application notes provide a comprehensive protocol for utilizing this compound to study its effects on the protein expression of downstream targets, such as c-Myc, using Western blotting.

Mechanism of Action: BRD4 and c-Myc Regulation

BRD4 is a key activator of c-Myc transcription. It binds to acetylated histones at the c-Myc promoter and super-enhancer regions, recruiting p-TEFb. P-TEFb then phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II), promoting transcriptional elongation and subsequent c-Myc protein production. Inhibition of BRD4 is expected to disrupt this cascade, leading to a downregulation of c-Myc expression.

However, recent studies with highly selective BRD4 D1 inhibitors, such as this compound, have revealed a more complex regulatory mechanism. Research indicates that selective inhibition of the first bromodomain (D1) of BRD4 alone may be insufficient to suppress c-Myc expression and, in some contexts, may even lead to an increase in c-Myc protein levels at lower concentrations.[2][3] Significant downregulation of c-Myc is often observed only with pan-BET inhibitors that target both bromodomains (D1 and D2) or at higher concentrations of D1-selective inhibitors where off-target effects on the second bromodomain may occur.[2][3] This highlights the importance of using domain-selective probes like this compound to dissect the distinct roles of each bromodomain in gene regulation.

Data Presentation

The following table summarizes the effects of a selective BRD4 D1 inhibitor on the expression of the downstream target c-Myc in MM.1S (multiple myeloma) cells, as determined by Western blot analysis.

| Compound | Concentration (µM) | Cell Line | Target Protein | Change in Protein Expression (relative to DMSO control) | Reference |

| BRD4 D1-selective inhibitor | 0.1 | MM.1S | c-Myc | ~1.5-fold increase | [2][3] |

| BRD4 D1-selective inhibitor | 1 | MM.1S | c-Myc | ~1.2-fold increase | [2][3] |

| BRD4 D1-selective inhibitor | 10 | MM.1S | c-Myc | ~0.8-fold decrease | [2][3] |

| (+)-JQ1 (pan-BET inhibitor) | 1 | MM.1S | c-Myc | ~0.4-fold decrease | [2][3] |

Note: The data presented is based on studies with a representative highly selective BRD4 D1 inhibitor and may be indicative of the expected results with this compound.

Experimental Protocols

Protocol for Cellular Treatment with this compound and Preparation of Cell Lysates

This protocol describes the treatment of a human multiple myeloma cell line (MM.1S) with this compound and subsequent preparation of whole-cell lysates for Western blotting.

Materials:

-

This compound (stock solution in DMSO)

-

MM.1S cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

DMSO (vehicle control)

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis and Extraction Buffer (containing protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Microcentrifuge tubes

Procedure:

-

Cell Culture: Culture MM.1S cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed MM.1S cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.

-

Compound Treatment:

-

Prepare working solutions of this compound in cell culture medium at the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).

-

Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the inhibitor.

-

Aspirate the old medium from the cells and add the medium containing the inhibitor or vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24 hours).

-

-

Cell Lysis:

-

After incubation, aspirate the medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

Sample Preparation for Western Blotting:

-

Based on the protein concentration, normalize the volume of each lysate to ensure equal protein loading for each sample.

-

Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.

-

The samples are now ready for SDS-PAGE or can be stored at -20°C for later use.

-

Protocol for Western Blotting of c-Myc

This protocol outlines the steps for detecting c-Myc protein levels in cell lysates by Western blotting.

Materials:

-

Prepared cell lysates

-

SDS-PAGE gels (appropriate percentage for c-Myc, ~64 kDa)

-

SDS-PAGE running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibody against c-Myc

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Enhanced Chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

SDS-PAGE:

-

Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of an SDS-PAGE gel.

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm the transfer efficiency by staining the membrane with Ponceau S.

-

-

Blocking:

-

Wash the membrane briefly with TBST.

-

Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody against c-Myc in blocking buffer at the manufacturer's recommended dilution.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Dilute the HRP-conjugated secondary antibody in blocking buffer at the manufacturer's recommended dilution.

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

-

Final Washing:

-

Wash the membrane three times for 10-15 minutes each with TBST.

-

-

Detection:

-

Prepare the ECL detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for the recommended time.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (for loading control):

-

If necessary, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading. Follow the manufacturer's protocol for the stripping buffer.

-

-

Data Analysis:

-

Quantify the band intensities for c-Myc and the loading control using image analysis software.

-

Normalize the c-Myc band intensity to the corresponding loading control band intensity for each sample.

-

Express the results as a fold change relative to the vehicle-treated control.

-

Mandatory Visualizations

Caption: BRD4 signaling pathway leading to c-Myc expression.

Caption: Experimental workflow for Western blotting.

References

Application Notes and Protocols for In Vivo Administration of BRD4 Inhibitors in Mouse Models with a Focus on the D1 Domain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4) has emerged as a critical regulator of gene expression, playing a pivotal role in various cellular processes, including cell cycle progression, proliferation, and inflammation.[1] Its involvement in the transcription of key oncogenes, such as c-Myc, has made it a promising therapeutic target in oncology and other diseases.[2] BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are characterized by the presence of two tandem bromodomains, BD1 and BD2, that recognize and bind to acetylated lysine residues on histones and other proteins.[3] This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers.

Small molecule inhibitors targeting these bromodomains have shown significant therapeutic potential in preclinical models. While many inhibitors are pan-BET inhibitors, targeting both bromodomains of all BET family members, there is growing interest in developing domain-selective inhibitors to potentially refine therapeutic efficacy and mitigate off-target effects. This document provides an overview and generalized protocols for the in vivo administration of BRD4 inhibitors in mouse models, with a conceptual focus on D1-selective inhibition, exemplified by compounds for which in vivo data is available.

Note: As of the latest literature review, specific in vivo administration and dosing protocols for the selective BRD4 D1 inhibitor, Brd4 D1-IN-1 , have not been published. The following protocols are based on widely studied pan-BET inhibitors, such as JQ1 and I-BET-762, and should be adapted and optimized for novel compounds like this compound.

BRD4 Signaling Pathway and Inhibition

BRD4 acts as a scaffold protein that connects chromatin to the transcriptional machinery. By binding to acetylated histones via its bromodomains, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, leading to the transcriptional elongation of target genes, including many proto-oncogenes and inflammatory cytokines. Inhibition of the BRD4 bromodomains displaces it from chromatin, thereby preventing P-TEFb recruitment and suppressing the expression of these target genes.

Quantitative Data Summary of Representative BRD4 Inhibitors

The following table summarizes in vivo administration details for commonly used BRD4 inhibitors in mouse models. This data can serve as a starting point for designing studies with new inhibitors.

| Compound | Mouse Model | Dose | Administration Route | Vehicle | Frequency | Reference |

| JQ1 | Luminal Breast Cancer (MMTV-PyMT) | Not Specified | Not Specified | Not Specified | Not Specified | [2] |

| JQ1 | Triple Negative Breast Cancer Xenograft | 50 mg/kg | Intraperitoneal (IP) | 10% (w/v) hydroxypropyl-β-cyclodextrin in sterile water | Daily | [4] |

| JQ1 | Ovarian Cancer Xenograft | 50 mg/kg | Intraperitoneal (IP) | 5% DMSO in 10% 2-hydroxypropyl-β-cyclodextrin | Daily | Not specified in provided text |

| I-BET-762 | Pancreatitis-associated Pancreatic Cancer (KC mice) | Not Specified | In diet | Not Specified | Continuous | [5] |

| MZ1 (PROTAC) | Acute Myeloid Leukemia Xenograft | 12.5 mg/kg | Intraperitoneal (IP) | 5% Kolliphor® HS15 | Daily | [6] |

| Compound 17 | Pancreatic Cancer Xenograft | Not Specified | Not Specified | Not Specified | Not Specified | [7] |

Experimental Protocols

The following are generalized protocols for the in vivo administration of BRD4 inhibitors. It is crucial to perform pilot studies to determine the maximum tolerated dose (MTD), optimal dosing schedule, and appropriate vehicle for any new compound, including this compound.

Vehicle Formulation

The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of the inhibitor. Common vehicles for BRD4 inhibitors include:

-

10% (w/v) 2-hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water: JQ1 is frequently formulated in this vehicle.

-

5% DMSO in 10% HPβCD: Another common formulation for JQ1.

-

5% Kolliphor® HS15: Used for the BRD4 PROTAC degrader MZ1.[6]

-

Corn oil or other oil-based vehicles: May be suitable for oral gavage, depending on the compound's properties.

Protocol for Preparing 10% HPβCD:

-

Weigh the required amount of HPβCD.

-

Add sterile water to the desired final volume.

-

Stir at room temperature until the HPβCD is completely dissolved. The solution can be gently warmed (37-40°C) to aid dissolution.

-

Sterile-filter the solution through a 0.22 µm filter.

-

The inhibitor can then be dissolved in this vehicle. Sonication may be required to achieve complete dissolution.

Administration Route and Dosing

The route of administration will depend on the compound's pharmacokinetic properties and the experimental design.

-

Intraperitoneal (IP) Injection: Most common route for preclinical studies with BRD4 inhibitors. It offers good systemic exposure.

-

Oral Gavage (PO): Preferred for studies aiming for clinical translation, but requires the compound to have good oral bioavailability.

-

Subcutaneous (SC) Injection: Can provide a slower release and more sustained exposure.

-

Dietary Admixture: For continuous long-term administration.[5]

General Protocol for IP Injection:

-

Prepare the inhibitor formulation at the desired concentration.

-

Accurately weigh the mouse to determine the correct injection volume.

-

Gently restrain the mouse, exposing the abdomen.

-

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the calculated volume of the inhibitor formulation.

-

Monitor the mouse for any adverse reactions.

Experimental Workflow for Efficacy Studies

A typical workflow for evaluating the in vivo efficacy of a BRD4 inhibitor in a tumor xenograft model is as follows:

Pharmacokinetic and Pharmacodynamic Considerations

-

Pharmacokinetics (PK): It is essential to characterize the PK profile of a new inhibitor to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This information will guide the selection of an appropriate dose and schedule to maintain target engagement.

-

Pharmacodynamics (PD): PD biomarkers should be assessed to confirm that the inhibitor is engaging its target and having the desired biological effect. For BRD4 inhibitors, common PD markers include the downregulation of c-Myc or other target genes in tumor tissue.[2][6] This can be measured by techniques such as Western blotting, immunohistochemistry, or qPCR.

Conclusion

The development of selective BRD4 inhibitors, particularly those targeting the D1 domain, holds promise for more precise therapeutic interventions. While specific in vivo data for this compound is not yet available, the extensive research on other BRD4 inhibitors provides a solid foundation for designing and executing preclinical studies. Researchers should leverage the existing knowledge on vehicle formulation, administration routes, and dosing schedules, while conducting thorough preliminary studies to establish the optimal parameters for their specific compound and mouse model. Careful consideration of pharmacokinetic and pharmacodynamic endpoints will be crucial for the successful translation of these novel agents.

References

- 1. Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics-Driven Optimization of 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one as Novel BRD4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fluorescence Anisotropy Assays of Brd4 D1-IN-1 Binding Kinetics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing fluorescence anisotropy (FA) for the characterization of the binding kinetics of D1-IN-1, a selective inhibitor of the first bromodomain of Brd4 (Brd4-D1). The protocols outlined below are designed to enable researchers to determine key binding parameters, including the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff).

Introduction to Brd4 and D1-IN-1

Bromodomain-containing protein 4 (Brd4) is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical epigenetic readers that recognize acetylated lysine residues on histones and other proteins. This recognition is a key step in the recruitment of transcriptional machinery to specific gene promoters, thereby regulating the expression of genes involved in cell cycle progression, inflammation, and cancer. Brd4 possesses two tandem bromodomains, D1 and D2. The development of inhibitors that selectively target a single bromodomain is a key strategy in dissecting the specific functions of each domain and for developing more targeted therapeutics.

D1-IN-1 is a potent and selective inhibitor of the first bromodomain of Brd4 (Brd4-D1). Understanding its binding kinetics is crucial for elucidating its mechanism of action and for the rational design of improved inhibitors. Fluorescence anisotropy is a powerful, solution-based technique that can monitor the binding of a small molecule to a larger protein in real-time, providing valuable kinetic and affinity data.

Principle of Fluorescence Anisotropy

Fluorescence anisotropy measures the change in the rotational diffusion of a fluorescently labeled molecule upon binding to a larger partner. When a small, fluorescently labeled molecule (the tracer) is excited with polarized light, it tumbles rapidly in solution, leading to a significant depolarization of the emitted light and thus a low anisotropy value. Upon binding to a much larger protein, the rotational motion of the tracer is restricted, resulting in a slower tumbling rate and a higher degree of polarization of the emitted light, leading to an increase in the anisotropy signal. This change in anisotropy can be used to quantify the binding affinity and kinetics of the interaction.

Data Presentation

The following tables summarize the types of quantitative data that can be obtained from the described fluorescence anisotropy assays.

Table 1: Equilibrium Binding Data for Brd4-D1 Inhibitors

| Compound | Target | Assay Type | Fluorescent Probe | IC50 (µM) | Kd (nM) | Reference |

| D1-IN-1 | Brd4-D1 | ITC | - | <0.092 | 18 | [1] |

| (+)-JQ1 | Brd4-D1 | FA Competition | Fl-JQ1 | - | 50-75 | - |

| Compound 5 | Brd4-D1 | FA Competition | Fl-JQ1 | <0.092 | - | - |

Note: IC50 and Kd values are dependent on assay conditions. ITC (Isothermal Titration Calorimetry) is an orthogonal method to FA for determining binding affinity.

Table 2: Kinetic Binding Data for Brd4-D1 Interactions

| Interacting Molecules | Assay Type | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Kd (µM) | Reference |

| Brd4-D1 + D1-IN-1 | Stopped-Flow FA | Not Reported | Not Reported | Not Reported | - |

| Brd4 + Acetylated Histone Peptide | Stopped-Flow FA | ~10⁵ - 10⁶ | ~10⁻³ - 10⁻² | ~1-10 | - |

Experimental Protocols

Protocol 1: Competitive Fluorescence Anisotropy Assay for IC50 Determination of D1-IN-1

This protocol describes a competitive binding assay to determine the half-maximal inhibitory concentration (IC50) of D1-IN-1 against the Brd4-D1 domain.

Materials:

-

Recombinant human Brd4-D1 protein (e.g., residues 44-168)

-

D1-IN-1 inhibitor

-

Fluorescently labeled Brd4 probe (e.g., fluorescein-labeled JQ1, Fl-JQ1)

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20

-

384-well, low-volume, black, flat-bottom microplates

-

Microplate reader capable of measuring fluorescence anisotropy

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of Brd4-D1 in Assay Buffer. The final concentration in the assay should be at or below the Kd of the fluorescent probe.

-

Prepare a stock solution of the fluorescent probe (e.g., Fl-JQ1) in DMSO. The final concentration should be low (e.g., 10-50 nM) to minimize inner filter effects.

-

Prepare a serial dilution of D1-IN-1 in DMSO, followed by a dilution into Assay Buffer to the desired final concentrations.

-

-

Assay Setup:

-

To each well of the 384-well plate, add the following components in order:

-

Assay Buffer

-

D1-IN-1 at various concentrations (or DMSO for control wells)

-

Fluorescent probe (e.g., Fl-JQ1)

-

Brd4-D1 protein

-

-

Include control wells:

-

No inhibitor control: Contains Brd4-D1, fluorescent probe, and DMSO. This represents the maximum anisotropy signal.

-

No protein control: Contains fluorescent probe and DMSO. This represents the minimum anisotropy signal.

-

-

-

Incubation:

-

Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium. Protect the plate from light.

-

-

Measurement:

-

Measure the fluorescence anisotropy on a plate reader. Use excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 520 nm emission for fluorescein).

-

-

Data Analysis:

-

The anisotropy (r) is calculated from the parallel (I_parallel) and perpendicular (I_perpendicular) fluorescence intensities using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is the grating factor of the instrument.

-

Plot the anisotropy values as a function of the logarithm of the D1-IN-1 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Stopped-Flow Fluorescence Anisotropy for Determining k_on and k_off of D1-IN-1

This protocol describes the use of a stopped-flow instrument to measure the association and dissociation rates of a fluorescently labeled version of D1-IN-1 (or a suitable fluorescent probe in a displacement assay) with Brd4-D1.

Materials:

-

Recombinant human Brd4-D1 protein

-

Fluorescently labeled D1-IN-1 or a suitable fluorescent Brd4 probe

-

Unlabeled D1-IN-1 (for dissociation experiments)

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl

-

Stopped-flow fluorescence anisotropy instrument

Methodology for Association Rate (k_on):

-

Instrument Setup:

-

Set the excitation and emission wavelengths on the stopped-flow instrument appropriate for the fluorophore.

-

Equilibrate the instrument and syringes to the desired temperature (e.g., 25°C).

-

-

Sample Preparation:

-

Load one syringe with a solution of Brd4-D1 in Assay Buffer.

-

Load the second syringe with a solution of the fluorescent probe in Assay Buffer at twice the desired final concentration.

-

-

Measurement:

-

Rapidly mix the contents of the two syringes.

-

Record the change in fluorescence anisotropy over time. The time course will show an increase in anisotropy as the fluorescent probe binds to Brd4-D1.

-

Repeat the experiment with varying concentrations of Brd4-D1 (under pseudo-first-order conditions, where [Brd4-D1] >> [probe]).

-

-

Data Analysis:

-

Fit the kinetic traces to a single-exponential equation to obtain the observed rate constant (k_obs) for each Brd4-D1 concentration.

-

Plot k_obs versus the concentration of Brd4-D1.

-

The slope of this linear plot will be the association rate constant (k_on), and the y-intercept will be the dissociation rate constant (k_off).

-

Methodology for Dissociation Rate (k_off):

-

Sample Preparation:

-

Pre-incubate Brd4-D1 with the fluorescent probe to form a stable complex.

-

Load one syringe with the pre-formed Brd4-D1:probe complex.

-

Load the second syringe with a high concentration of unlabeled D1-IN-1 (a "chase" experiment).

-

-

Measurement:

-

Rapidly mix the contents of the two syringes.

-

Record the decrease in fluorescence anisotropy over time as the unlabeled D1-IN-1 displaces the fluorescent probe.

-

-

Data Analysis:

-

Fit the dissociation curve to a single-exponential decay equation. The rate constant of this decay is the dissociation rate constant (k_off).

-

Visualizations

Brd4 Transcriptional Activation Pathway

Caption: Brd4 recognizes acetylated histones via its bromodomains (D1 and D2), recruiting P-TEFb and the Mediator complex to gene promoters. This leads to phosphorylation of RNA Polymerase II and transcriptional activation of target genes like c-Myc. D1-IN-1 selectively inhibits the D1 domain, disrupting this process.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining the association (kon) and dissociation (koff) rate constants of an inhibitor for Brd4-D1 using stopped-flow fluorescence anisotropy.

References

Application Notes and Protocols for Brd4 D1-IN-1 in Chromatin Immunoprecipitation (ChIP) Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Brd4 D1-IN-1, a selective inhibitor of the first bromodomain (D1) of Bromodomain-containing protein 4 (Brd4), in chromatin immunoprecipitation (ChIP) assays. This document outlines the mechanism of action, key quantitative data, a detailed experimental protocol, and expected outcomes.

Introduction

Bromodomain-containing protein 4 (Brd4) is a critical epigenetic reader that binds to acetylated lysine residues on histones and transcription factors, playing a pivotal role in transcriptional activation.[1][2] Brd4 contains two tandem bromodomains, BD1 and BD2, which are often targeted by pan-BET inhibitors like JQ1. However, the development of domain-selective inhibitors allows for a more nuanced dissection of their individual functions.

This compound is a potent and highly selective chemical probe for the first bromodomain (D1) of Brd4. Its selectivity allows researchers to investigate the specific roles of the Brd4-D1 domain in gene regulation, independent of the second bromodomain (D2). This is particularly relevant as studies have shown that D1-selective inhibition can lead to different downstream effects compared to pan-BET inhibition. For instance, while pan-BET inhibitors typically cause a strong downregulation of the oncogene c-Myc, D1-selective inhibitors like this compound have been shown to downregulate inflammatory genes such as IL-8 without significantly affecting c-Myc expression at lower concentrations.[3]

ChIP assays are a powerful technique to investigate the genome-wide localization of DNA-binding proteins. When coupled with a selective inhibitor like this compound, ChIP can be used to determine how the inhibition of the Brd4-D1 domain affects its recruitment to specific gene promoters and enhancers, thereby elucidating its role in the transcriptional regulation of target genes.

Data Presentation

Quantitative Data for this compound

| Parameter | Value | Reference |

| Target | Brd4 Bromodomain 1 (D1) | [3][4][5] |

| IC50 | < 0.092 µM | [4] |

| Binding Affinity (Kd) | 15 - 18 nM | [3][5] |

| Selectivity | > 500-fold vs. Brd4-D2 and Brd2-D1 | [3][5] |

| Cellular EC50 (A549 cells) | 14 µM (Cytotoxicity) | [4] |

Representative ChIP-qPCR Target Genes

| Gene Target | Expected Change in Brd4 Occupancy with this compound Treatment | Rationale |

| IL8 Promoter | Significant Decrease | Inflammatory gene known to be regulated by Brd4. Cui et al. (2022) showed downregulation of IL-8 expression with a similar D1-selective inhibitor.[3] |

| CXCL1 Promoter | Significant Decrease | Chemokine whose expression is often co-regulated with IL-8 and dependent on NF-κB, a pathway involving Brd4. |

| MYC Promoter | Minimal to No Change (at low concentrations) | Classic pan-BET target gene. D1-selective inhibition is reported to not significantly affect c-Myc expression at concentrations that inhibit inflammatory genes.[3] |

| GAPDH Promoter | No Change | Housekeeping gene, not expected to be regulated by Brd4. Serves as a negative control. |

| Negative Control Region | No Change | A gene-desert region of the genome where Brd4 is not expected to bind. |

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Brd4 action and its inhibition by this compound.

Caption: Experimental workflow for a ChIP assay using this compound.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Protocol for Brd4 with D1-IN-1 Inhibition

This protocol is adapted from standard Brd4 ChIP procedures and optimized for the use of the selective inhibitor this compound.

1. Cell Culture and Treatment: